An In-depth Technical Guide to Propargyl-PEG6-SH: Structure, Properties, and Applications in Research and Drug Development
An In-depth Technical Guide to Propargyl-PEG6-SH: Structure, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG6-SH is a heterobifunctional linker molecule that has garnered significant interest in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring a terminal propargyl group and a thiol group separated by a six-unit polyethylene glycol (PEG) spacer, provides a versatile platform for a variety of bioconjugation strategies. The propargyl group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the thiol group enables conjugation to various substrates through mechanisms such as thiol-ene reactions, maleimide chemistry, or disulfide bond formation. The hydrophilic PEG6 linker enhances solubility in aqueous media, a crucial property for biological applications.[1][2]
This technical guide provides a comprehensive overview of the structure, properties, and key applications of Propargyl-PEG6-SH, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual diagrams are included to facilitate its practical implementation in a research setting.
Structure and Properties
The chemical structure of Propargyl-PEG6-SH is characterized by a terminal alkyne, a hexaethylene glycol spacer, and a terminal thiol group.
Chemical Structure:
Physicochemical Properties
A summary of the key quantitative data for Propargyl-PEG6-SH is presented in the table below. It is important to note that some physicochemical properties, such as boiling and melting points, are not extensively reported for this type of non-isolated intermediate linker. The data presented is a combination of vendor-supplied information and calculated values.
| Property | Value | Source/Method |
| Molecular Formula | C15H28O6S | - |
| Molecular Weight | 336.44 g/mol | - |
| Appearance | Colorless to pale yellow oil | Vendor Information |
| Purity | ≥95% (typically by HPLC) | Vendor Information |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform | Vendor Information |
| Topological Polar Surface Area (TPSA) | 109.5 Ų | Calculated |
| logP (Octanol-Water Partition Coefficient) | 0.45 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 7 | Calculated |
| Rotatable Bonds | 18 | Calculated |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and common applications of Propargyl-PEG6-SH.
Synthesis of Propargyl-Terminated Heterobifunctional PEG with a Mercapto Group
The synthesis of Propargyl-PEG6-SH can be adapted from established protocols for similar heterobifunctional PEG linkers.[3][4] A representative synthetic route starting from a commercially available PEG derivative is outlined below. This protocol is based on the synthesis of a similar α-mercapto-ω-propargyl PEG.
Materials:
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α-hydroxyl-ω-propargyl PEG (starting material)
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4-Nitrophenyl chloroformate (p-NPC)
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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Cysteamine
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Dimethylformamide (DMF)
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Diethyl ether
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Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
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Activation of the Hydroxyl Group:
-
Dissolve α-hydroxyl-ω-propargyl PEG (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 4-nitrophenyl chloroformate (2.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine-reactive α-hydroxyl-ω-propargyl PEG can be purified by precipitation in diethyl ether.
-
-
Introduction of the Thiol Group:
-
Dissolve the activated PEG from the previous step (1.0 eq) and cysteamine (2.0 eq) in dichloromethane.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, evaporate the dichloromethane under reduced pressure.
-
Purify the final product, Propargyl-PEG6-SH, by precipitating the product in diethyl ether. Further purification can be achieved by column chromatography if necessary.
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Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The structure of Propargyl-PEG6-SH and its intermediates can be confirmed by ¹H NMR spectroscopy. Key expected signals include:
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A triplet corresponding to the terminal alkyne proton (~2.4 ppm).
-
A doublet for the methylene protons adjacent to the alkyne (~4.2 ppm).
-
A large multiplet for the repeating ethylene glycol protons (~3.6 ppm).
-
Multiplets for the methylene protons adjacent to the thiol group.
-
A triplet for the thiol proton (this can be broad and may exchange with deuterium in deuterated solvents).
-
-
¹³C NMR: Provides further confirmation of the carbon skeleton.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final product and intermediates.
High-Performance Liquid Chromatography (HPLC):
-
HPLC is used to assess the purity of the synthesized Propargyl-PEG6-SH. A reversed-phase C18 column with a water/acetonitrile gradient is a common method.
Application Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating Propargyl-PEG6-SH to an azide-containing molecule.
Materials:
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Propargyl-PEG6-SH
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Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper ligand
-
Solvent (e.g., DMSO/water mixture, t-BuOH/water)
Procedure:
-
Dissolve Propargyl-PEG6-SH (1.0 eq) and the azide-functionalized molecule (1.0-1.2 eq) in the chosen solvent system.
-
In a separate vial, prepare a stock solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the copper catalyst solution to the reaction mixture. The final copper concentration is typically 50-250 µM.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.
-
Stir the reaction at room temperature. The reaction time can range from 30 minutes to 24 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper.
-
Purify the final conjugate using an appropriate method, such as preparative HPLC or size-exclusion chromatography.
Application Protocol: Thiol-Ene Reaction
This protocol outlines a general procedure for the photoinitiated radical-mediated thiol-ene reaction of Propargyl-PEG6-SH with an alkene-containing molecule.
Materials:
-
Propargyl-PEG6-SH
-
Alkene-functionalized molecule
-
Photoinitiator (e.g., LAP, Irgacure 2959)
-
Solvent (if not performing the reaction neat)
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a suitable reaction vessel, dissolve Propargyl-PEG6-SH (1.0-1.2 eq), the alkene-functionalized molecule (1.0 eq), and the photoinitiator (typically 0.1-1.0 wt%) in the chosen solvent. If the reaction is performed neat, ensure all components are well mixed.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can inhibit the radical reaction.
-
Expose the reaction mixture to UV light. The irradiation time will depend on the specific reactants, initiator concentration, and light intensity, but can range from a few minutes to an hour.
-
Monitor the reaction progress by ¹H NMR (disappearance of thiol and alkene protons) or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the final conjugate using an appropriate method, such as column chromatography or preparative HPLC.
Mandatory Visualizations
PROTAC Development Workflow
The following diagram illustrates a typical workflow for the development of a PROTAC, a key application for Propargyl-PEG6-SH.
Caption: A generalized workflow for the discovery and development of PROTACs.
PROTAC-Mediated Degradation of BCR-ABL
This diagram illustrates the mechanism of action of a PROTAC utilizing a PEG linker to target the oncogenic fusion protein BCR-ABL for degradation via the ubiquitin-proteasome system.
Caption: Mechanism of PROTAC-mediated degradation of the BCR-ABL oncoprotein.
Conclusion
Propargyl-PEG6-SH is a valuable and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined structure and dual functionality enable a wide range of bioconjugation applications, from surface modification to the synthesis of complex therapeutic modalities like PROTACs. The inclusion of a hydrophilic PEG spacer is particularly advantageous for biological systems. This guide has provided a detailed overview of its properties, along with practical experimental protocols and illustrative diagrams to aid in its effective use in the laboratory. As the field of targeted protein degradation and bioconjugation continues to expand, the utility of well-designed linkers such as Propargyl-PEG6-SH is expected to grow in importance.
